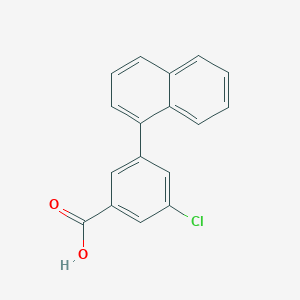
5-Chloro-3-(naphthalen-1-yl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(naphthalen-1-yl)benzoic acid, more commonly referred to as 5-CN-BZA, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 124-126°C and a molecular weight of 250.6 g/mol. 5-CN-BZA is an important intermediate in the synthesis of various organic compounds and has been used in a variety of research applications. In
科学研究应用
5-CN-BZA has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of new drugs. It has been used as a starting material for the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. 5-CN-BZA has also been used to study the biochemical and physiological processes involved in the metabolism of drugs and other compounds, as well as the mechanisms of drug action. In addition, 5-CN-BZA has been used in the development of new drugs, as it can be used to modify existing drug molecules to increase their efficacy or reduce their toxicity.
作用机制
The mechanism of action of 5-CN-BZA is not fully understood, but it is believed to involve the binding of the compound to certain enzymes, receptors, or other biological targets. This binding triggers a cascade of biochemical reactions that ultimately lead to the desired effect. For example, when 5-CN-BZA binds to an enzyme, it can inhibit or activate the enzyme, depending on the concentration of the compound. Similarly, when 5-CN-BZA binds to a receptor, it can either activate or inhibit the receptor, depending on the concentration of the compound.
Biochemical and Physiological Effects
5-CN-BZA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 5-CN-BZA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-CN-BZA has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In animal studies, 5-CN-BZA has been shown to have anti-inflammatory and analgesic effects. Finally, 5-CN-BZA has been shown to have antioxidant and neuroprotective effects in cell culture studies.
实验室实验的优点和局限性
The main advantage of using 5-CN-BZA in laboratory experiments is that it is a relatively inexpensive and widely available chemical. In addition, 5-CN-BZA is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, 5-CN-BZA is a relatively toxic compound and should be handled with care. Additionally, it is important to note that 5-CN-BZA is not soluble in water and must be dissolved in an organic solvent before it can be used in experiments.
未来方向
Given the wide range of potential applications of 5-CN-BZA, there are many potential future directions for research. For example, further studies are needed to better understand the mechanism of action of 5-CN-BZA and its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential therapeutic applications of 5-CN-BZA, such as its potential use as an anti-inflammatory, analgesic, or antioxidant. Finally, further research is needed to explore the potential applications of 5-CN-BZA in the synthesis of organic compounds and the development of new drugs.
合成方法
5-CN-BZA can be synthesized by a two-step reaction sequence involving the reaction of naphthalene-1-carboxylic acid with chlorine, followed by the reaction of the resulting naphthalene-1-chloro carboxylic acid with sodium benzoate. The first step is a substitution reaction in which chlorine atoms replace the hydrogen atoms on the carboxyl group of naphthalene-1-carboxylic acid. The second step is a nucleophilic acyl substitution reaction in which the chlorine group of the naphthalene-1-chloro carboxylic acid is replaced by the benzoate group of sodium benzoate.
属性
IUPAC Name |
3-chloro-5-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXXUGQKZBSGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








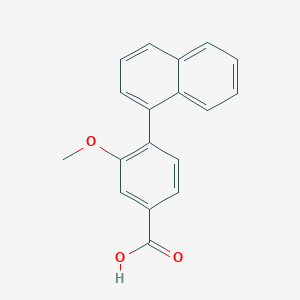
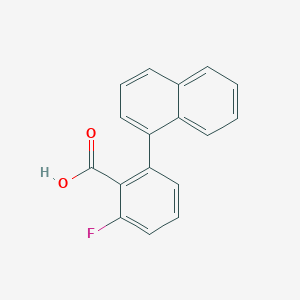
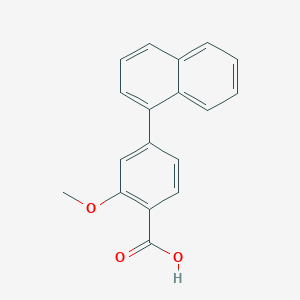
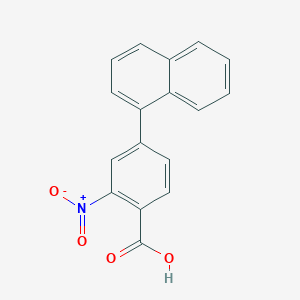

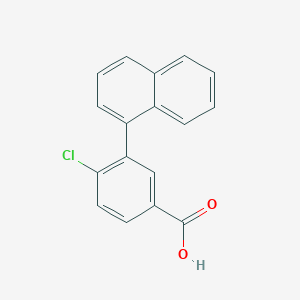
![3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95%](/img/structure/B6406410.png)